6β-Hydroxyestr-4-en-3,17-dion

Übersicht

Beschreibung

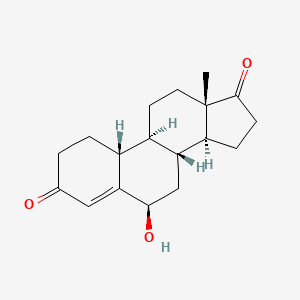

6beta-Hydroxyestr-4-ene-3,17-dione is a steroidal compound with the molecular formula C18H24O3 It is a derivative of estrane and features a hydroxyl group at the 6-beta position

Wissenschaftliche Forschungsanwendungen

6beta-Hydroxyestr-4-ene-3,17-dione has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of other steroidal compounds.

Biology: The compound is used to study the metabolic pathways of steroid hormones.

Medicine: It has potential therapeutic applications due to its structural similarity to other biologically active steroids.

Industry: The compound is used in the production of pharmaceuticals and as a precursor for the synthesis of more complex molecules.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as 4-androstene-3,17-dione (4-ad), 1,4-androstadiene-3,17-dione (add) and 9α-hydroxyl-4-androstene-3,17-dione (9oh-ad), are important starting compounds for the synthesis of steroidal medicines . These compounds can be biosynthetically transformed from phytosterols by Mycobacterium strains .

Biochemical Pathways

It is known that similar compounds, such as 4-ad, add, and 9oh-ad, are involved in the biosynthesis of steroidal medicines . These compounds are transformed from phytosterols by Mycobacterium strains .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxyestr-4-ene-3,17-dione typically involves the hydroxylation of androst-4-ene-3,17-dione. This can be achieved through microbial transformation using species such as Fusarium culmorum, which hydroxylates the substrate at the 6-beta position . The reaction conditions often include an aqueous medium and controlled temperature to optimize the yield.

Industrial Production Methods: Industrial production of 6beta-Hydroxyestr-4-ene-3,17-dione may involve large-scale microbial fermentation processes. These processes utilize genetically engineered microorganisms to enhance the efficiency and selectivity of the hydroxylation reaction. The product is then purified through various chromatographic techniques to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6beta-Hydroxyestr-4-ene-3,17-dione undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group at the 6-beta position can be oxidized to form a ketone.

Reduction: The compound can be reduced to form 6beta-hydroxyestr-4-ene-3,17-diol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: 6beta-Ketoestr-4-ene-3,17-dione.

Reduction: 6beta-Hydroxyestr-4-ene-3,17-diol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

6beta-Hydroxyandrost-4-ene-3,17-dione: Similar in structure but differs in the parent steroid backbone.

6beta-Hydroxycortisol: Another hydroxylated steroid with different biological activity.

7beta-Hydroxyandrost-4-ene-3,17-dione: Hydroxylated at a different position, leading to distinct properties.

Uniqueness: 6beta-Hydroxyestr-4-ene-3,17-dione is unique due to its specific hydroxylation pattern and its derivation from estrane. This structural uniqueness imparts distinct biological activities and potential therapeutic applications compared to other hydroxylated steroids.

Biologische Aktivität

6beta-Hydroxyestr-4-ene-3,17-dione is a steroid compound that has garnered attention for its potential biological activities, particularly in the context of steroid metabolism and therapeutic applications. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its metabolic pathways, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

6beta-Hydroxyestr-4-ene-3,17-dione is a derivative of estradiol, characterized by a hydroxyl group at the 6β position. Its chemical structure can be represented as follows:

This compound is part of the larger class of steroid hormones and plays a crucial role in various biological processes.

Metabolic Pathways

Research indicates that 6beta-Hydroxyestr-4-ene-3,17-dione undergoes extensive metabolism in vivo. The metabolic pathways involve phase I and phase II reactions:

-

Phase I Metabolism : Involves hydroxylation and reduction reactions. For instance, studies have shown that it can be converted into various metabolites such as:

- 3beta-hydroxy-5alpha-androstane-4,17-dione

- 3alpha-hydroxy-5beta-androstane-4,17-dione

- Phase II Metabolism : This includes conjugation reactions such as glucuronidation and sulfation, which enhance the solubility of metabolites for excretion .

Biological Activity

The biological activity of 6beta-Hydroxyestr-4-ene-3,17-dione can be summarized in several key areas:

1. Hormonal Activity

As a steroid compound, it exhibits hormonal activities similar to other estrogens. It has been studied for its effects on estrogen receptors (ERs), which are critical for mediating the physiological effects of estrogens in target tissues.

2. Anticancer Potential

There is evidence suggesting that derivatives of estradiol may possess anticancer properties. Specifically, 6beta-Hydroxyestr-4-ene-3,17-dione may inhibit the growth of certain cancer cells by modulating hormonal pathways involved in tumor progression.

3. Anabolic Effects

The compound has been investigated for its anabolic properties, which could have implications in muscle growth and recovery. This is particularly relevant in the context of anabolic steroid use in sports medicine .

Case Studies and Research Findings

Several studies have explored the biological activity of 6beta-Hydroxyestr-4-ene-3,17-dione:

Eigenschaften

IUPAC Name |

(6R,8R,9S,10R,13S,14S)-6-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h8,11-13,15-16,20H,2-7,9H2,1H3/t11-,12-,13-,15+,16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGVJIQPGVYHQN-QRJTWQJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974893 | |

| Record name | 6-Hydroxyestr-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5949-49-5 | |

| Record name | 6beta-Hydroxyestr-4-ene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyestr-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.